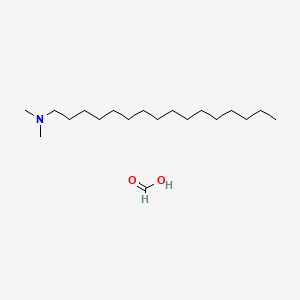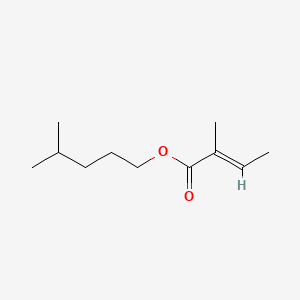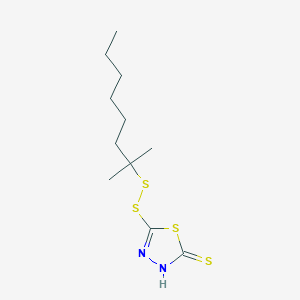
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The pathways involved may include the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)-: This compound has similar structural features but different substituents, leading to variations in its chemical properties and applications.
1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)-:
Uniqueness
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These unique features make it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
97503-12-3 |
|---|---|
Molecular Formula |
C11 H20N2S4 C11H20N2S4 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
5-(2-methyloctan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H20N2S4/c1-4-5-6-7-8-11(2,3)17-16-10-13-12-9(14)15-10/h4-8H2,1-3H3,(H,12,14) |
InChI Key |
LFJYCZUCHIBVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)SSC1=NNC(=S)S1 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



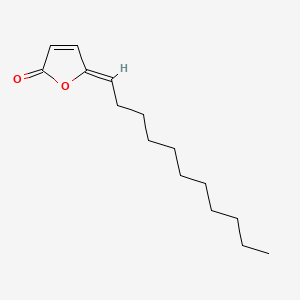
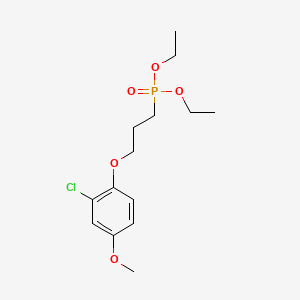
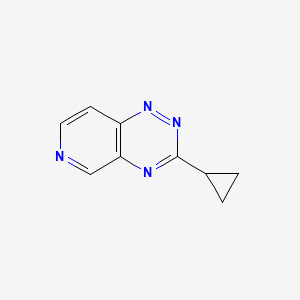
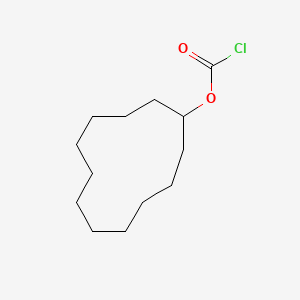
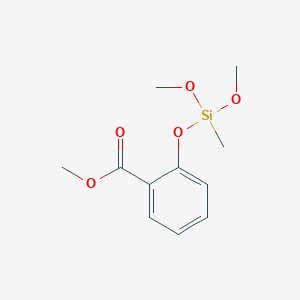
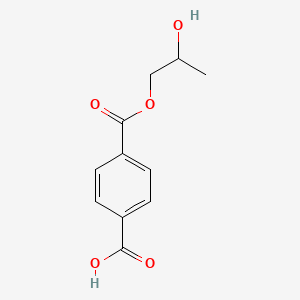

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
